REACTION_CXSMILES
|
[NH:1]1[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1)([O-:11])=[O:10]>C(Cl)(Cl)Cl>[N+:9]([C:12]1[CH:13]=[CH:14][C:15]([S:18]([N:1]2[CH2:3][CH2:2]2)(=[O:20])=[O:19])=[CH:16][CH:17]=1)([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
N1CC1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |